molecular formula C3H3ClN2S B12968485 3-Chloro-4-methyl-1,2,5-thiadiazole

3-Chloro-4-methyl-1,2,5-thiadiazole

Cat. No.: B12968485
M. Wt: 134.59 g/mol
InChI Key: FCKDQQYRFKEHAE-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-1,2,5-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

Molecular Formula

C3H3ClN2S

Molecular Weight

134.59 g/mol

IUPAC Name

3-chloro-4-methyl-1,2,5-thiadiazole

InChI

InChI=1S/C3H3ClN2S/c1-2-3(4)6-7-5-2/h1H3

InChI Key

FCKDQQYRFKEHAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NSN=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol or acetonitrile at a temperature range of 0-5°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of 3-amino-4-methyl-1,2,5-thiadiazole or 3-thiol-4-methyl-1,2,5-thiadiazole.

    Oxidation Products: Formation of sulfoxides or sulfones.

    Reduction Products: Formation of reduced thiadiazole derivatives.

Scientific Research Applications

3-Chloro-4-methyl-1,2,5-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-1,2,5-thiadiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methyl-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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